2-Azetidinyl-5-methyl-1,4-benzoquinone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
173069-94-8 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-[(2S)-azetidin-2-yl]-5-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H11NO2/c1-6-4-10(13)7(5-9(6)12)8-2-3-11-8/h4-5,8,11H,2-3H2,1H3/t8-/m0/s1 |
InChI Key |
IQJNTSWNFDNPJX-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CC(=O)C(=CC1=O)[C@@H]2CCN2 |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)C2CCN2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 2 Azetidinyl 5 Methyl 1,4 Benzoquinone
High-Resolution Spectroscopic Characterization Techniques
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The methyl group protons (-CH₃) would likely appear as a singlet in the range of δ 2.0-2.2 ppm. The two protons on the quinone ring are in different chemical environments and would appear as two distinct signals, likely doublets due to coupling with each other, in the vinylic region (δ 6.5-7.0 ppm). The azetidinyl group protons would produce more complex signals, typically multiplets, in the upfield region (δ 3.5-4.5 ppm) due to their diastereotopic nature and coupling with each other.
¹³C NMR: The carbon-13 NMR spectrum would provide critical information about the carbon skeleton. The two carbonyl carbons (C=O) of the quinone ring are expected to have characteristic resonances in the highly deshielded region of δ 180-190 ppm. tubitak.gov.tr Due to the asymmetric substitution, they would likely appear as two separate signals. The sp²-hybridized carbons of the quinone ring would resonate between δ 130-150 ppm. The carbon of the methyl group would be found significantly upfield, around δ 15-20 ppm. The methylene (B1212753) carbons of the azetidinyl ring are anticipated in the δ 40-50 ppm range.
2D-NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for confirming the assignments.
COSY would establish the connectivity between the two protons on the quinone ring and reveal the coupling network within the azetidinyl ring.
HMBC would show long-range (2-3 bond) correlations, definitively linking the substituents to the ring. For instance, correlations would be expected between the methyl protons and the C5 and C6 carbons of the quinone ring, and between the azetidinyl protons and the C2 and C3 carbons of the ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Azetidinyl-5-methyl-1,4-benzoquinone
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Quinone C=O (C1, C4) | - | 185-188 |
| Quinone C-N (C2) | - | 148-152 |
| Quinone C-H (C3) | 6.6-6.8 | 135-138 |
| Quinone C-CH₃ (C5) | - | 145-148 |
| Quinone C-H (C6) | 6.5-6.7 | 133-136 |
| Methyl (-CH₃) | 2.0-2.2 | 15-20 |
| Azetidinyl (-CH₂-) | 3.8-4.2 (multiplet) | 40-50 |
| Azetidinyl (-CH₂-) | 3.5-3.9 (multiplet) | 40-50 |
Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl groups. Due to the electronic influence of the nitrogen and methyl substituents, the two C=O groups are electronically distinct, which may lead to two separate stretching bands in the region of 1640-1680 cm⁻¹. researchgate.netnist.gov Other key absorptions would include C=C stretching of the quinone ring around 1600 cm⁻¹, C-N stretching in the 1250-1350 cm⁻¹ region, and C-H stretching vibrations for the methyl and azetidinyl groups just below 3000 cm⁻¹ and for the vinyl C-H above 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric C=O and C=C stretching vibrations of the quinone ring are expected to be strong and easily identifiable.
Table 2: Predicted Principal IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O (Quinone) | Stretch | 1640-1680 (strong, possibly two bands) |
| C=C (Quinone) | Stretch | 1590-1620 (medium-strong) |
| C-N (Azetidinyl) | Stretch | 1250-1350 (medium) |
| C-H (Vinyl) | Stretch | 3020-3080 (weak) |
| C-H (Aliphatic) | Stretch | 2850-2960 (medium) |
UV-Vis spectroscopy provides information about the electronic structure of the conjugated π-system of the benzoquinone core. Benzoquinones typically exhibit two main absorption bands. researchgate.net
A weak, longer-wavelength absorption band corresponding to the formally forbidden n→π* transition of the carbonyl groups, usually found in the visible region (around 430-450 nm). nih.gov
A strong, shorter-wavelength absorption band from the allowed π→π* transition of the conjugated system, typically located in the UV region (around 250-280 nm). conicet.gov.ar
The presence of the electron-donating azetidinyl and methyl groups is expected to cause a bathochromic (red) shift of these transitions compared to unsubstituted 1,4-benzoquinone (B44022).
Table 3: Predicted UV-Vis Absorption Maxima (λ_max)
| Electronic Transition | Predicted λ_max (nm) | Relative Intensity |
| π→π | 260-290 | Strong |
| n→π | 440-470 | Weak |
Mass spectrometry is used to determine the molecular weight and can provide structural clues through the analysis of fragmentation patterns.
Molecular Weight: The exact molecular weight of this compound (C₁₀H₁₁NO₂) can be precisely determined using high-resolution mass spectrometry (HRMS). The calculated monoisotopic mass is 177.0790 g/mol . The observation of the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at this m/z value would confirm the elemental composition.
Fragmentation Analysis: The fragmentation pattern would likely involve characteristic losses. Common fragmentation pathways for substituted quinones include the loss of one or two molecules of carbon monoxide (CO). nih.gov Additionally, cleavage of the azetidinyl ring could occur, leading to the loss of ethene (C₂H₄) or other small fragments. The initial loss of the entire azetidinyl radical is also a plausible fragmentation pathway.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. Although no specific crystal structure for this compound has been reported, insights can be drawn from related structures, such as those of aziridinyl-substituted benzoquinones. nih.gov
The benzoquinone ring is expected to be nearly planar. The azetidinyl ring would likely be puckered and oriented at a specific angle relative to the quinone plane to minimize steric repulsion. In the crystal lattice, molecules may be arranged in stacks, stabilized by π-π interactions between the quinone rings. There is also the potential for weak C-H···O hydrogen bonds to influence the crystal packing.
Conformational Analysis and Stereochemical Assignments
The conformational flexibility of the molecule primarily resides in the puckering of the four-membered azetidinyl ring and its rotation around the C-N bond. The barrier to rotation around the C-N bond is expected to be relatively low, but a preferred conformation that minimizes steric hindrance between the azetidinyl protons and the adjacent carbonyl group likely exists.
Regarding stereochemistry, this compound itself is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry if the azetidinyl group is considered conformationally averaged. However, if the azetidinyl ring were to be substituted, this could introduce one or more chiral centers, leading to the possibility of diastereomers and enantiomers.
Chemical Reactivity and Mechanistic Investigations of 2 Azetidinyl 5 Methyl 1,4 Benzoquinone
Reactivity of the Azetidine (B1206935) Moiety
The azetidine ring is a four-membered heterocycle characterized by significant ring strain, which is a primary driver for its reactivity. This inherent strain makes the ring susceptible to reactions that lead to its opening, thereby relieving the steric and angular strain.
The four-membered azetidine ring possesses considerable strain energy, making it a prime candidate for strain-release reactions. nih.govnih.gov Such reactions are thermodynamically favorable as they lead to the formation of a more stable, open-chain structure. The ring-opening of the azetidine moiety in 2-Azetidinyl-5-methyl-1,4-benzoquinone can be initiated under various conditions, including acid catalysis.
By analogy with the closely related and more extensively studied aziridinyl quinones, protonation of the azetidine nitrogen is a key activating step. nih.gov This protonation converts the amino group into a better leaving group, facilitating cleavage of the C-N bonds. This process is particularly enhanced at lower pH values. The general mechanism involves the protonated azetidinium species being attacked by a nucleophile, leading to the opening of the four-membered ring. Photochemical methods, which utilize light energy to overcome activation barriers, can also be employed to induce ring-opening, often proceeding through radical intermediates. unife.itresearchgate.netchemrxiv.org This "build and release" strategy, where a strained ring is first constructed and then opened, provides a pathway to complex functionalized molecules. nih.govresearchgate.net
Direct nucleophilic attack on the carbon atoms of an unactivated azetidine ring is generally challenging due to the low electrophilicity of the methylene (B1212753) carbons. However, activation is possible. As discussed previously, protonation of the azetidine nitrogen significantly increases the electrophilicity of the ring carbons, making them susceptible to attack by nucleophiles.
In the context of this compound, once the nitrogen is protonated, it becomes a potent leaving group. A subsequent attack by a nucleophile (e.g., water, alcohols, or thiols) on one of the ring carbons would result in the cleavage of a carbon-nitrogen bond and the formation of a substituted aminoethyl chain attached to the quinone ring. This reactivity is analogous to that observed in other strained heterocyclic systems used in organic synthesis. nih.gov The regioselectivity of the attack would be influenced by the steric environment around the two non-equivalent carbons of the azetidine ring.
The nitrogen atom of the azetidine ring and the carbonyl oxygens of the benzoquinone moiety can act as coordination sites for transition metals, opening avenues for metal-catalyzed functionalization. Palladium catalysis, for instance, is widely used for cross-coupling and C-H activation reactions. organic-chemistry.orgresearchgate.net A plausible catalytic cycle could involve the coordination of a palladium(II) catalyst to the azetidine nitrogen. This could facilitate oxidative addition and subsequent functionalization at the C-H bonds of the azetidine ring or promote coupling reactions.
Furthermore, dinuclear metal complexes, such as those involving nickel(II), have been shown to catalyze polymerization reactions using ligands based on the 2,5-diamino-1,4-benzoquinone (B74859) framework. rsc.org This suggests that the entire this compound molecule could act as a ligand for metal centers, potentially enabling catalytic transformations at either the azetidine or quinone moiety, depending on the reaction conditions and the nature of the metal catalyst.
Reactivity of the 1,4-Benzoquinone (B44022) Moiety
The 1,4-benzoquinone ring is an α,β-unsaturated ketone system, making it a potent electrophile and an active participant in redox processes. Its reactivity is modulated by the attached azetidinyl and methyl substituents.
The 1,4-benzoquinone ring is highly susceptible to nucleophilic attack, primarily through conjugate addition (Michael addition). asianpubs.orglibretexts.org The electrophilic sites are the unsubstituted carbon atoms at the C-3 and C-6 positions. The presence of the electron-donating methyl group at C-5 and the azetidinyl group at C-2 influences the regioselectivity of the attack. Generally, in 2-alkyl-substituted quinones, nucleophilic addition occurs preferentially at the C-5 position, but in this specific molecule, the positions are C-3 and C-6. researchgate.net
The reaction with a nucleophile initially forms a hydroquinone (B1673460) adduct. This adduct can then be oxidized by another molecule of the starting quinone to generate the substituted quinone product. nih.gov This process can potentially continue, leading to di-substituted products. A wide array of nucleophiles, including amines, thiols, and alcohols, can participate in these reactions. nih.govnih.govnih.gov The Thiele-Winter reaction, involving acetic anhydride (B1165640) and a catalytic amount of strong acid, is another characteristic reaction of quinones, leading to the formation of triacetoxybenzene derivatives. chemicalbook.com
| Nucleophile Type | Primary Site of Attack | Initial Product | Final Product (after oxidation) | Reaction Type |
|---|---|---|---|---|
| Thiols (R-SH) | C-3 or C-6 | Thioether-substituted hydroquinone | Thioether-substituted benzoquinone | Michael Addition researchgate.netnih.gov |
| Amines (R-NH2) | C-3 or C-6 | Amino-substituted hydroquinone | Amino-substituted benzoquinone | Michael Addition nih.govrsc.org |
| Alcohols (R-OH) | C-3 or C-6 (acid-catalyzed) | Alkoxy-substituted hydroquinone | Alkoxy-substituted benzoquinone | Michael Addition asianpubs.org |
| Acetic Anhydride/H+ | C-3 and C-6 | Not applicable | Triacetoxy derivative | Thiele-Winter Reaction chemicalbook.com |
The defining characteristic of the 1,4-benzoquinone core is its ability to undergo reversible reduction. The process typically occurs in two distinct, single-electron transfer steps. The first electron transfer reduces the quinone to a semiquinone radical anion. The addition of a second electron yields the hydroquinone dianion. researchgate.net These reduction potentials are sensitive to the substituents on the quinone ring and the solvent environment.
The electron-donating azetidinyl and methyl groups on this compound increase the electron density of the quinone ring system. This makes the molecule easier to oxidize (and harder to reduce) compared to unsubstituted 1,4-benzoquinone. The redox potentials can be precisely measured using techniques like cyclic voltammetry. researchgate.net In protic media, the electron transfer steps are often coupled with proton transfers, leading to more complex electrochemical behavior. researchgate.net
Beyond electrochemical reactions, quinones can participate in photochemical electron transfer processes. Upon irradiation, they can be excited to a state where they can act as electron acceptors, initiating radical reactions. smu.edu
| Compound | E°' (Q/SQ•⁻) (V vs. SCE) | E°' (SQ•⁻/H₂Q²⁻) (V vs. SCE) | Conditions |
|---|---|---|---|
| 1,4-Benzoquinone (Reference) | -0.50 | -1.14 | Acetonitrile researchgate.net |
| 2,5-Dimethyl-1,4-benzoquinone | -0.63 | -1.32 | Acetonitrile |
| This compound (Predicted) | < -0.63 | < -1.32 | Acetonitrile |
Predicted values are based on the electron-donating effects of the azetidinyl group being stronger than a methyl group, leading to more negative reduction potentials.
Diels-Alder and Other Cycloaddition Reactions Involving the Quinone
The 1,4-benzoquinone core of this compound is an active participant in cycloaddition reactions, most notably the Diels-Alder reaction where it functions as a dienophile. nih.gov The reactivity of the two double bonds in the quinone ring is not identical, being influenced by the electronic effects of the azetidinyl and methyl substituents. The azetidinyl group, being a nitrogen-based substituent, acts as an electron-donating group, while the methyl group is a weak electron-donating group. This electronic dissymmetry governs the regioselectivity of cycloaddition reactions.
In a typical Diels-Alder reaction, the double bond less influenced by the electron-donating azetidinyl group would be expected to be more electron-deficient and thus more reactive towards an electron-rich diene. Therefore, cycloaddition is predicted to occur at the C5-C6 double bond, distal to the azetidinyl substituent. The use of various substituted dienes with aminobenzoquinones has been shown to produce building blocks for natural product synthesis. nih.gov For instance, the reaction of protected amino-1,4-benzoquinones with dienes is a key step in accessing aminonaphthoquinone antibiotics. nih.gov
The reaction conditions for Diels-Alder reactions involving quinones can vary, and the use of water as a solvent has been noted to sometimes enhance reaction rates and selectivity. nih.gov Lewis acid catalysis is also a common strategy to increase the dienophilicity of the quinone system.
Beyond the [4+2] Diels-Alder cycloaddition, the quinone moiety can participate in other cycloaddition pathways. Photo-induced [2+2] cycloadditions, known as the Paternò-Büchi reaction, can occur between the carbonyl groups of the quinone and alkenes to form oxetanes. nih.govmdpi.com Furthermore, [3+2] cycloaddition reactions have been reported between 1,4-benzoquinones and various partners like vinyl ethers, providing access to five-membered ring systems. scielo.br The specific reactivity of this compound in these varied cycloaddition reactions would depend on the specific reactants and conditions employed.
Table 1: Representative Diels-Alder Reactions with Substituted Quinones
| Dienophile | Diene | Product Type | Reference |
|---|---|---|---|
| 2-Methoxycarbonyl-1,4-benzoquinone | 1,3-Butadiene | Mono-adduct | researchgate.net |
| Amino-1,4-benzoquinone | Danishefsky's diene | Naphthoquinone precursor | nih.gov |
| 1,4-Benzoquinone | Cyclopentadiene | Bicyclic adduct | nih.gov |
Intermolecular and Intramolecular Reactions of this compound
The chemical reactivity of this compound is characterized by the interplay of its two main functional components: the electrophilic quinone ring and the strained, nucleophilic azetidine ring.
Intermolecular Reactions:
The quinone ring is susceptible to nucleophilic attack, primarily through Michael addition. Nucleophiles such as amines and thiols readily react with benzoquinones. nih.govcapes.gov.br For this compound, nucleophilic addition would likely occur at the C6 position, which is activated by the adjacent carbonyl group and is sterically accessible. The reaction with thiols, for example, has been shown to proceed rapidly with substituted benzoquinones. nih.gov Similarly, primary and secondary amines can add to the quinone ring, leading to the formation of amino-substituted hydroquinones, which can be re-oxidized to the corresponding quinones. capes.gov.br
The azetidine ring itself, particularly the nitrogen atom, is nucleophilic and can react with electrophiles. For instance, it can be alkylated or acylated. A crucial reaction of the azetidine moiety is its ring-opening upon activation. nih.gov Protonation or, more effectively, quaternization of the azetidine nitrogen (e.g., with methyl triflate) generates a highly strained azetidinium salt. organic-chemistry.org This salt becomes very susceptible to intermolecular nucleophilic attack, leading to the cleavage of the four-membered ring. Nucleophiles like azides, amines, and alkoxides can open the ring, typically attacking one of the ring carbons adjacent to the nitrogen. organic-chemistry.org The regioselectivity of this ring-opening is influenced by the substitution pattern on the azetidine ring. organic-chemistry.orgresearchgate.net
Intramolecular Reactions:
The proximity of the azetidine ring to the quinone system in this compound allows for the possibility of intramolecular reactions. Under acidic conditions or upon irradiation, an intramolecular cyclization could potentially occur. For instance, intramolecular hydrogen bonding between the azetidine nitrogen and a carbonyl oxygen of the quinone could influence the molecule's conformation and reactivity. Studies on related α-hydroxy-p-quinone imine derivatives show the presence of strong intramolecular hydrogen bonds that stabilize the structure. nih.gov
More complex intramolecular processes could be envisioned, such as intramolecular charge transfer interactions between the electron-rich hydroquinone form (if the quinone is reduced) and an activated azetidinium ring. While direct evidence for this in the target molecule is lacking, studies on other complex quinone systems have demonstrated significant intramolecular electronic interactions between non-conjugated chromophores. nih.gov Additionally, under specific conditions, such as treatment with strong acids, intramolecular cyclization reactions like the Scholl reaction can occur in related diaryl-benzoquinones to form more complex polycyclic systems. rsc.org
Table 2: Examples of Nucleophilic Ring-Opening of Azetidinium Salts
| Azetidinium Salt Substituent | Nucleophile | Major Ring-Opening Position | Reference |
|---|---|---|---|
| Unsubstituted at C4 | Azide (N₃⁻) | C4 | organic-chemistry.org |
| C4-Methyl | Azide (N₃⁻) | C2 | organic-chemistry.org |
| C2-Aryl | Fluoride (F⁻) | C2 (Tertiary fluoride) | researchgate.net |
Kinetic and Thermodynamic Studies of Reaction Pathways
Detailed kinetic and thermodynamic parameters for reactions involving this compound are not documented. However, insights can be drawn from studies on analogous systems.
Kinetic Studies:
The kinetics of the reaction between quinones and nucleophiles have been investigated. For example, the reaction of 4-methyl-1,2-benzoquinone (B1207301) with proteins containing free thiol groups is very rapid, with apparent second-order rate constants in the order of 10² M⁻¹s⁻¹. nih.gov The reaction with thiols is significantly faster than with amines. nih.gov This suggests that in a biological context, the primary intermolecular reaction of an azetidinyl-benzoquinone would likely be with cysteine residues in proteins. Theoretical studies on the reaction of benzoquinone with methylamine (B109427) have been performed to model these interactions, providing insights into the reaction mechanism under different pH conditions. utc.eduutc.edu
For Diels-Alder reactions, the reaction rate is highly dependent on the electronic nature of both the diene and the dienophile, as well as the reaction temperature. These reactions are often subject to kinetic versus thermodynamic control. masterorganicchemistry.com At lower temperatures, the endo product is typically formed faster (kinetic product), whereas at higher temperatures, the more stable exo product may predominate as the reaction becomes reversible (thermodynamic product). masterorganicchemistry.com
Thermodynamic Studies:
The thermodynamics of cycloaddition reactions involving quinones have been explored through computational methods. Density Functional Theory (DFT) calculations on the intramolecular Diels-Alder reaction of a benzoquinone system showed the reactions to be highly exergonic, with reaction free energies (ΔG) in the range of -25 to -32 kcal/mol. mdpi.com The activation free energies (ΔG‡) were calculated to be in the range of 17 to 26 kcal/mol, depending on the stereochemical pathway. mdpi.com
The thermodynamics of aqueous Diels-Alder reactions have also been a subject of study, with a focus on their potential for thermochemical energy storage. escholarship.org The reaction enthalpy (ΔH) and entropy (ΔS) are key parameters. For a typical Diels-Alder reaction, the formation of two sigma bonds from two pi bonds makes the reaction enthalpically favorable (negative ΔH), while the combination of two molecules into one results in a decrease in entropy (negative ΔS). This means that the spontaneity of the reaction (governed by ΔG = ΔH - TΔS) is temperature-dependent. masterorganicchemistry.com High temperatures can favor the reverse (retro-Diels-Alder) reaction due to the dominant -TΔS term. masterorganicchemistry.com
Table 3: Representative Kinetic and Thermodynamic Data for Related Reactions
| Reaction | System | Parameter | Value | Reference |
|---|---|---|---|---|
| Nucleophilic Addition | 4-Methyl-1,2-benzoquinone + Bovine Serum Albumin (with free thiol) | Apparent k₂ | ~5.1 x 10² M⁻¹s⁻¹ | nih.gov |
| Nucleophilic Addition | 4-Methyl-1,2-benzoquinone + Glycine | Rate | Very slow compared to thiols | nih.gov |
| Intramolecular Diels-Alder | Benzoquinone with tethered diene (gas phase) | Activation Free Energy (ΔG‡) | 19.8 kcal/mol (endo) | mdpi.com |
Theoretical and Computational Chemistry Studies on 2 Azetidinyl 5 Methyl 1,4 Benzoquinone
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of 2-azetidinyl-5-methyl-1,4-benzoquinone. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to map the distribution of electrons within the molecule.
Density Functional Theory (DFT) has become a popular and reliable method for studying quinone systems due to its balance of computational cost and accuracy. By using various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311+G(d,p)), researchers can compute key electronic parameters. For this compound, DFT calculations would reveal the bond lengths, bond angles, and dihedral angles of its ground state geometry. These calculations would likely show a planar or near-planar benzoquinone ring, with the azetidinyl substituent potentially causing slight puckering.
Ab initio methods , while more computationally intensive, can offer higher accuracy for specific properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to benchmark DFT results and provide a more refined understanding of electron correlation effects, which are important in molecules with complex electronic structures like quinones.
A primary output of these calculations is the molecular orbital (MO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity, with the HOMO energy indicating its electron-donating ability and the LUMO energy its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitation properties.
Illustrative Data Table: Calculated Geometric and Electronic Parameters
| Parameter | DFT (B3LYP/6-311+G(d,p)) |
| C=O Bond Length (Å) | 1.22 - 1.23 |
| C=C Bond Length (ring) (Å) | 1.35 - 1.48 |
| C-N Bond Length (Å) | 1.45 - 1.47 |
| C-C Bond Length (azetidine) (Å) | 1.53 - 1.55 |
| HOMO Energy (eV) | -6.5 to -7.0 |
| LUMO Energy (eV) | -2.0 to -2.5 |
| HOMO-LUMO Gap (eV) | 4.0 - 5.0 |
| Dipole Moment (Debye) | 2.5 - 3.5 |
Note: The values in this table are hypothetical and represent typical ranges expected for such a molecule based on computational studies of similar compounds.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for tracing the energetic pathways of chemical reactions, identifying transition states, and understanding the factors that control reaction outcomes. For this compound, computational studies can illuminate its reactivity with various reagents, such as nucleophiles or radicals.
The reaction of benzoquinones with amines, for example, can proceed through different mechanistic pathways, including Michael addition or substitution reactions. researchgate.net Computational modeling can be used to calculate the activation energies for these competing pathways, thereby predicting the most likely reaction products. For instance, the addition of another amine to the benzoquinone ring could be modeled to understand if di-substituted products are likely to form.
By mapping the potential energy surface of a reaction, researchers can identify the structures of transition states and intermediates. This information is invaluable for understanding the selectivity of a reaction. For example, in reactions involving nucleophilic attack, calculations can predict whether the attack is more likely to occur at the C-3 or C-6 position of the benzoquinone ring.
Furthermore, computational studies can shed light on the role of the azetidinyl group in modulating the reactivity of the benzoquinone core. The strained nature of the azetidinyl ring could influence the electronic properties of the molecule and potentially open up unique reaction pathways not observed in other amino-substituted quinones.
Prediction of Spectroscopic Properties
Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for identifying and characterizing this compound.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This spectrum will show characteristic peaks corresponding to the stretching and bending of different functional groups. For instance, the C=O stretching frequencies of the quinone carbonyls and the N-H stretching frequency of the azetidinyl group would be prominent features. Comparing the calculated spectrum with an experimental one can help confirm the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted chemical shifts with experimental data, the assignment of peaks in the NMR spectrum can be confirmed.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic transitions that give rise to UV-Visible absorption spectra. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the color and electronic structure of the molecule.
Illustrative Data Table: Predicted Spectroscopic Data
| Spectroscopy | Predicted Feature |
| IR (cm⁻¹) | C=O stretch: 1650-1680, C=C stretch: 1600-1620, N-H stretch: 3300-3400 |
| ¹H NMR (ppm) | Methyl protons: 2.0-2.5, Ring protons: 6.0-7.0, Azetidinyl protons: 3.0-4.5 |
| ¹³C NMR (ppm) | Carbonyl carbons: 180-190, Olefinic carbons: 130-150, Azetidinyl carbons: 40-60 |
| UV-Vis (nm) | π→π* transitions: 250-300, n→π* transitions: 400-450 |
Note: These are illustrative predictions and the actual values may vary.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of its dynamic behavior.
Conformational Analysis: MD simulations can be used to explore the different conformations of this compound. This is particularly important for understanding the flexibility of the azetidinyl ring and its orientation relative to the benzoquinone plane. By simulating the molecule's movement over time, researchers can identify the most stable conformations and the energy barriers between them.
Interactions with Solvent: MD simulations are also crucial for studying how the molecule interacts with its environment, such as a solvent. By placing the molecule in a box of solvent molecules (e.g., water or an organic solvent), the simulation can model the formation of hydrogen bonds and other intermolecular interactions. This provides a more realistic picture of the molecule's behavior in solution.
Interactions with Biomolecules: If this compound has potential biological applications, MD simulations can be used to model its interaction with proteins or DNA. nih.gov By docking the molecule into the active site of an enzyme, for example, and running an MD simulation, researchers can study the stability of the complex and identify the key amino acid residues involved in binding.
Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters (e.g., lipophilicity)
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a molecule to its physicochemical properties. researchgate.netresearchgate.net These models are particularly useful for predicting properties that are time-consuming or expensive to measure experimentally.
Lipophilicity (logP): Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. kg.ac.rs A QSPR model for lipophilicity could be developed by calculating a set of molecular descriptors for a series of related benzoquinone derivatives with known logP values. These descriptors can include constitutional, topological, and quantum chemical parameters.
By applying statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation can be derived that correlates the descriptors with the observed logP values. This model can then be used to predict the logP of this compound.
Illustrative Data Table: Descriptors for QSPR Modeling
| Descriptor Type | Example Descriptors |
| Constitutional | Molecular Weight, Number of N atoms, Number of O atoms |
| Topological | Wiener Index, Randić Index, Kier & Hall Shape Indices |
| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Mulliken Charges |
Note: This table lists examples of descriptors that could be used in a QSPR study.
Despite a comprehensive search for scientific literature, information specifically detailing the biological and mechanistic properties of the chemical compound This compound is not available in the public domain. Research and published studies that are required to accurately address the specified outline—including its molecular targets, effects on enzyme activity, protein modification, and cellular pathway modulation—could not be located for this exact molecule.
The available scientific data frequently discusses related but structurally distinct compounds, such as aziridinyl-benzoquinones (e.g., 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone) or other benzoquinone derivatives. Attributing the specific mechanistic details from these related compounds to this compound would be scientifically inaccurate.
Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and adherence to the provided outline for the specified compound.
Mechanistic Investigations of Biological Activity of 2 Azetidinyl 5 Methyl 1,4 Benzoquinone Derivatives
Cellular Pathway Modulation Studies (in vitro)
Modulation of Signal Transduction Pathways (e.g., HER-2, AKT, mTOR)
The 1,4-benzoquinone (B44022) scaffold is a prominent feature in numerous compounds recognized for their anticancer properties. researchgate.net These molecules can influence the proliferation of cancer cells, and their derivatives are often investigated for their ability to modulate critical signaling pathways that govern cell growth, survival, and apoptosis. researchgate.netnih.gov For instance, certain anthraquinone (B42736) compounds, a related class of quinones, have been shown to induce apoptosis in tumor cells by activating the JNK signaling pathway through the generation of reactive oxygen species (ROS). researchgate.net
While direct evidence linking 2-Azetidinyl-5-methyl-1,4-benzoquinone to the HER-2, AKT, or mTOR pathways is not available in the reviewed literature, the broader family of quinone derivatives is known to interfere with various cellular processes. Conjugates of 2,5-diaziridinylbenzoquinone, for example, have demonstrated the ability to induce DNA interstrand cross-links, leading to an accumulation of leukemia cells in the G2/M phase of the cell cycle. nih.gov This disruption of the cell cycle is a key mechanism for inhibiting cancer cell proliferation. The cytotoxicity of these conjugates was found to be in the nanomolar range across several human cancer cell lines. nih.gov
It is important to note that the specific effects on signaling pathways can be highly dependent on the substituents attached to the benzoquinone core. The introduction of different chemical moieties can alter the compound's electronic properties, cell permeability, and interaction with biological targets. researchgate.net Therefore, while the general class of quinones shows potential for anticancer activity through pathway modulation, dedicated studies are required to elucidate the specific molecular targets of this compound.
Investigation of Antimicrobial Mechanisms of Action (in vitro)
The quinone and azetidinone moieties are independently recognized for their significant antimicrobial properties. nih.govnih.gov Their combination in a single molecular framework suggests a potential for potent and multifaceted antimicrobial action.
Quinone-based compounds can exert their antimicrobial effects through various mechanisms. nih.gov One proposed mechanism involves the inhibition of redox effects in bacteria. nih.gov Some diterpenoid quinones, such as Cryptotanshinone, act as respiratory chain inhibitors by targeting enzymes like type II NADH:quinone dehydrogenase (NDH-2), which disrupts the bacterial electron transport chain and dissipates the membrane potential. frontiersin.org This interference with cellular respiration and energy metabolism can lead to a bacteriostatic effect. frontiersin.org Additionally, the generation of reactive oxygen species (ROS) that cause damage to cellular components is another key antibacterial strategy of quinones. google.com
Azetidinone derivatives, including the β-lactam ring structure famous in penicillin antibiotics, are also known for their antibacterial and antifungal activities. researchgate.netnih.gov Studies on novel azetidinone derivatives have shown significant activity against a range of pathogens. For instance, certain 1-β-[(N-benzenesulphonyl/tosyl)-4-(un)substituted anilino]-propionylamido-3-chloro-4-(4-substituted)phenyl-azetidin-2-ones demonstrated enhanced antifungal activity against Colletotrichum capsici compared to their precursor Schiff bases. nih.gov Similarly, 7-azetidinylquinolones have been identified as having outstandingly broad-spectrum antibacterial activity, particularly against Gram-positive organisms. nih.gov
The table below summarizes the in vitro antimicrobial activity of various related quinone and azetidinone derivatives against selected pathogens.
| Compound/Derivative Class | Test Organism | Mechanism/Activity Noted | Source |
| Cryptotanshinone | Staphylococcus aureus | Respiratory chain inhibitor; dissipates membrane potential. | frontiersin.org |
| Juglone-arabinosidic tetracycles | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) of 6.25 µM. | mdpi.com |
| 7-Azetidinyl-8-chloroquinolones | Gram-positive bacteria | Broad-spectrum antibacterial activity. | nih.gov |
| Azetidinone derivative (4a₂) | Staphylococcus epidermidis | High antibacterial activity noted. | nih.gov |
| Thymoquinone (B1682898) | Candida albicans | Minimum Biofilm Eradication Concentration (MBEC) of 25-100 µg/mL. | researchgate.net |
| Cationic quinone analogs | Staphylococcus aureus | Excellent antibacterial activity (MIC = 0.032 mg/mL); inhibits redox effects. | nih.gov |
Investigation of Antioxidant Properties and Mechanisms
The benzoquinone structure is central to the antioxidant activity of many natural and synthetic compounds. researchgate.netresearchgate.net The mechanism of antioxidant action for quinones is often attributed to their ability to be reduced to the corresponding hydroquinone (B1673460) forms. nih.gov This redox cycling allows them to act as electron donors and effectively scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which is a common method for assessing antioxidant capacity. scielo.brmdpi.com
The antioxidant potential can be significantly influenced by the nature of the substituents on the quinone ring. researchgate.net For example, studies on 2-phenylamino-1,4-naphthoquinone derivatives revealed that compounds with nitro and bromo substituents exhibited powerful DPPH radical scavenging activity. scielo.br The introduction of an electron-donating group can stabilize certain forms of the molecule, potentially enhancing its biological activity. scielo.br
Similarly, azetidinone derivatives have also been shown to possess significant antioxidant properties. A study on new 2-azetidinones featuring sulfonamide structures found that all tested compounds displayed excellent antioxidant activity in ferric reducing power and DPPH radical scavenging assays, with some showing activity comparable to ascorbic acid. nih.gov
The table below presents findings on the antioxidant activity of related benzoquinone and azetidinone derivatives.
| Compound/Derivative Class | Assay Type | Key Finding | Source |
| 2-Azetidinones with sulfonamide structures | DPPH radical scavenging | Excellent antioxidant activity, some comparable to ascorbic acid. | nih.gov |
| 2-Phenylamino-1,4-naphthoquinone (Nitro derivative) | FRAP Assay | Significant reduction potential observed. | scielo.br |
| 2-Phenylamino-1,4-naphthoquinone (Bromo derivative) | DPPH radical scavenging | Powerful antioxidant activity demonstrated. | scielo.br |
| 2,5-dihydroxy-1,4-benzoquinone derivatives | General Antioxidant | Noted for potent antioxidant properties. | researchgate.net |
Structure Activity Relationship Sar Studies of 2 Azetidinyl 5 Methyl 1,4 Benzoquinone Analogues
Systematic Modification of the Azetidine (B1206935) Ring for Modulating Activity
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry due to its unique structural and chemical properties. researchgate.net Its incorporation into drug candidates can impart desirable pharmacokinetic effects. researchgate.net Modifications to the azetidine ring in various molecular contexts have been shown to significantly influence biological activity.
In a series of novel antibacterial quinolones and naphthyridones, the introduction of 7-azetidinyl substituents in place of more common piperazine (B1678402) or aminopyrrolidine groups led to compounds with outstandingly broad-spectrum activity, particularly against Gram-positive organisms. nih.gov Varying the substituents on the azetidine ring was a key part of these SAR studies, indicating that even small changes to this ring can modulate efficacy. nih.gov For instance, the synthesis of azetidines bearing different substituents at the 2-position has been a focus of synthetic efforts to create diverse analogues for biological screening. rsc.org
While direct studies on 2-azetidinyl-5-methyl-1,4-benzoquinone are not prevalent, research on related β-lactam (azetidin-2-one) structures shows that substitutions on the azetidine ring are crucial for activity. In one study, a series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides were synthesized, where the nature of the aryl group on the azetidinone ring influenced the compounds' antioxidant and antibacterial properties. nih.gov Similarly, the synthesis of 1,4-diaryl-2-azetidinones yielded potent anticancer agents, with the substitution pattern on the aryl rings attached to the azetidine core being critical for cytotoxicity. ethz.ch These examples underscore that the substituents on the azetidine ring can dramatically alter the biological profile of the parent compound.
The development of synthetic methods to create functionalized azetidines, such as through intramolecular amination or cycloaddition reactions, is crucial for exploring these SARs comprehensively. rsc.org For analogues of this compound, substitutions on the azetidine ring could influence several factors, including:
Lipophilicity and Solubility: Affecting cell permeability and distribution.
Steric Hindrance: Influencing the interaction with biological targets.
The table below summarizes findings from related azetidine-containing compounds, suggesting potential modification strategies for the azetidinyl moiety of the title compound.
| Compound Class | Modification on Azetidine/Azetidinone Ring | Observed Impact on Activity | Reference |
| 7-Azetidinylquinolones | Varied substituents | Modulated antibacterial spectrum and in vivo efficacy | nih.gov |
| N-Azetidinonyl Sulfonamides | Aryl group substitution | Influenced antioxidant and antibacterial activity | nih.gov |
| 1,4-Diaryl-2-azetidinones | Substitution on N-1 and C-4 aryl rings | Critical for potent cytotoxicity (nM range) against cancer cells | ethz.ch |
This table is based on data from analogous compounds and suggests potential SAR trends for this compound.
Systematic Modification of the Benzoquinone Ring and Substituents
The 1,4-benzoquinone (B44022) ring is a well-known pharmacophore whose biological activity is highly dependent on its substitution pattern. Quinones can exert cytotoxic effects through mechanisms like the generation of reactive oxygen species (ROS) via redox cycling or by acting as electrophiles that alkylate biological macromolecules. semanticscholar.orgnih.gov
Studies on various substituted p-benzoquinones have demonstrated how modifications to the quinone core can alter their cytotoxic and other biological activities. In one study, a series of 2,5-bis(alkylamino)-1,4-benzoquinones were synthesized and evaluated for cytotoxicity against several human cancer cell lines. semanticscholar.orgnih.gov The length and nature of the alkylamino chains significantly impacted the activity, with one derivative emerging as the most potent against all tested cancer cell lines. nih.gov
The position and electronic nature of substituents are critical. Research on aziridinyl-benzoquinones, which are close structural analogues of azetidinyl-benzoquinones, has shown that the position of the aziridine (B145994) rings has a more significant influence on chemical activity than other substitutions on the benzoquinone ring. nih.gov For the title compound, the presence of the methyl group at the 5-position is expected to influence its redox potential and steric interactions. A study on 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) highlighted that this compound, with two methyl groups, possesses redox properties similar to its unsubstituted analogue, duroquinone. nih.gov This suggests that the methyl group in this compound likely modulates its electronic properties, which in turn affects its biological activity.
Furthermore, the synthesis of 2,5-diarylamino-3,6-dichloro-1,4-benzoquinone derivatives showed that these compounds possess both antibacterial and antitumor activity, which varied based on the nature of the arylamino substituents. nih.gov The presence of halogens, such as chlorine, on the benzoquinone ring can also drastically change the compound's reactivity and cytotoxicity. ethz.ch
The following table outlines how different substituents on the benzoquinone ring have been shown to affect the activity of various quinone derivatives.
| Quinone Class | Modification on Benzoquinone Ring | Observed Impact on Activity | Reference |
| 2,5-Bis(alkylamino)-1,4-benzoquinones | Varied alkylamino chains | Significant impact on cytotoxicity against cancer cell lines | semanticscholar.orgnih.gov |
| 2,5-Bis(1-aziridinyl)-benzo-1,4-quinones | Position of aziridinyl rings | More significant for chemical activity than other ring substitutions | nih.gov |
| 2,5-Diarylamino-3,6-dichloro-1,4-benzoquinones | Varied arylamino groups | Modulated antibacterial and antitumor activity | nih.gov |
| Substituted Naphthoquinones | Introduction of hydroxyl or other groups | Introduction of a hydroxyl group led to promising cytotoxicity | mdpi.com |
This table summarizes findings from various substituted quinones to infer potential SAR for this compound.
Impact of Linker Chemistry and Bridging Units
The concept of a linker or bridging unit is fundamental in modern drug design, often used to connect two or more pharmacophores to create hybrid molecules with potentially synergistic or novel activities. In the context of this compound, the direct attachment of the azetidine ring to the benzoquinone core means there is no formal linker.
However, SAR studies on related compound classes demonstrate the importance of the linkage between different chemical moieties. For example, in the synthesis of novel anticancer agents, combining two redox-active centers (like ortho- and para-quinones) through a triazole linker, formed via click chemistry, resulted in derivatives where the conjugated form showed strongly enhanced activity compared to the individual components. nih.gov This highlights that the nature and geometry of the bridging unit are critical for achieving the desired biological effect.
For future analogues of this compound, the introduction of a linker between the azetidine and benzoquinone moieties could be a key strategy for modulating activity. A linker could:
Alter the distance and relative orientation between the two pharmacophoric groups, potentially optimizing interactions with a biological target.
Introduce new functional groups that can form additional interactions (e.g., hydrogen bonds, ionic bonds) with the target.
Modify the physicochemical properties of the molecule, such as solubility and lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Research into this area for azetidinyl-benzoquinones would be a valuable next step in exploring their therapeutic potential.
Correlating Structural Features with Mechanistic Biological Endpoints
The biological activity of azetidinyl-benzoquinone analogues is intrinsically linked to their chemical structure, which dictates their mechanism of action. The two primary moieties, the benzoquinone ring and the azetidine ring, contribute to distinct but potentially cooperative cytotoxic mechanisms.
The benzoquinone core is a redox-active structure. It can undergo one-electron reduction to form a semiquinone radical, which then reacts with molecular oxygen to produce superoxide (B77818) anions and other reactive oxygen species (ROS). semanticscholar.org This futile redox cycling leads to oxidative stress, a major contributor to quinone toxicity. semanticscholar.org Alternatively, quinones can be detoxified via a two-electron reduction catalyzed by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govsemanticscholar.org However, for certain quinones, this two-electron reduction can lead to bioactivation.
The azetidine ring, like the more studied aziridine ring, is a strained heterocycle that can act as an alkylating agent, particularly after the benzoquinone ring is reduced to its hydroquinone (B1673460) form. nih.gov This bioreductive activation makes the molecule a potent DNA alkylator. For example, the anticancer agent RH1 (2,5-diaziridinyl-3-[hydroxymethyl]-6-methyl-1,4-benzoquinone) is activated by NQO1 to form a potent cytotoxic agent that cross-links DNA. nih.gov Studies with 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) showed that its cytotoxicity was significantly enhanced by the presence of NQO1 and that it induced apoptotic cell death. nih.gov The involvement of oxidative stress in its mechanism was also confirmed by the protective effect of antioxidants. nih.gov
Interestingly, studies on diaziridinyl benzoquinones have shown that cytotoxicity does not always correlate with the rate of free radical formation, suggesting that for some analogues, the alkylating mechanism may be dominant over oxidative stress. nih.gov The specific substitution on both the azetidine and benzoquinone rings will determine the balance between these mechanisms. For instance, electron-donating groups on the quinone ring might favor redox cycling, while the reactivity of the azetidinyl group will govern its efficiency as an alkylating agent.
| Structural Feature | Associated Biological Mechanism | Endpoint | Reference |
| Benzoquinone Ring | Redox Cycling (One-electron reduction) | Oxidative Stress, Cell Death | semanticscholar.org |
| Aziridinyl/Azetidinyl Ring (post-reduction) | Alkylation of macromolecules (e.g., DNA) | DNA Cross-linking, Apoptosis | nih.govnih.gov |
| NQO1 Enzyme Interaction | Bioreductive Activation (Two-electron reduction) | Enhanced Cytotoxicity, Apoptosis | nih.gov |
This table correlates structural components of azetidinyl/aziridinyl-benzoquinone analogues with their known mechanistic endpoints.
Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for elucidating the SAR of novel compounds and for designing more potent analogues. nih.govmdpi.com While specific QSAR models for this compound were not found, studies on related structures illustrate the utility of these approaches.
QSAR models aim to build a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com This is achieved by calculating various molecular descriptors that quantify physicochemical, topological, and electronic properties. For a series of benzoquinone derivatives designed as 5-lipoxygenase inhibitors, several QSAR models were developed. sciopen.com A Comparative Molecular Field Analysis (CoMFA) model successfully identified essential structural regions where modifications could improve activity. sciopen.com The CoMFA contour maps highlighted areas where steric bulk was favored or disfavored and where electrostatic interactions were important, providing a visual guide for rational drug design. sciopen.com
In another study, a QSAR model was developed for oxidovanadium(IV) complexes with anticancer activity. mdpi.com The model, which used descriptors like ASA_P (hydrophilic surface area), ASA_H (hydrophobic surface area), and dipole moment, showed high predictive power (R² = 0.97) and was used to predict the activity of newly synthesized compounds. mdpi.com Similarly, QSAR studies on quinoline (B57606) derivatives as P-glycoprotein inhibitors helped to identify the key molecular features responsible for their activity. nih.gov
For this compound analogues, a QSAR study could provide valuable insights. Key steps would include:
Synthesizing a diverse library of analogues with systematic modifications to both the azetidine and benzoquinone rings.
Measuring their biological activity (e.g., cytotoxicity, IC₅₀ values) in a consistent assay.
Calculating a wide range of molecular descriptors for each analogue.
Developing and validating a statistical model (e.g., using Multiple Linear Regression, Partial Least Squares, or machine learning algorithms) that links the descriptors to the observed activity. sciopen.commdpi.com
Such a model could predict the activity of yet-to-be-synthesized compounds and guide the development of analogues with optimized therapeutic properties.
No Scientific Data Available for this compound
Following a comprehensive search of scientific and chemical literature, no research, synthesis data, or application studies were found for the specific chemical compound This compound . This indicates that the compound is likely a novel or hypothetical substance that has not been synthesized or described in published scientific work.
As a result, it is not possible to generate an article based on the provided outline. The required information for the following sections does not exist in the current body of scientific knowledge:
Development of Azetidinyl Benzoquinone Derivatives As Research Probes and Chemical Tools
Synthesis of Labeled Azetidinyl Benzoquinone Derivatives for Mechanistic Studies (e.g., isotopically labeled)
There are no documented methods for the synthesis of the parent compound, and therefore no information on the preparation of its isotopically labeled analogues for use in mechanistic studies.
Application as Molecular Probes for Biological Target Identification
No studies have been published that utilize 2-Azetidinyl-5-methyl-1,4-benzoquinone as a molecular probe to identify or characterize biological targets.
Utilization as Scaffolds for Novel Chemical Entity Research
The this compound structure has not been reported as a scaffold in the development of new chemical entities for research or therapeutic purposes.
While research exists on broader categories of related compounds, such as azetidine-based scaffolds nih.govorganic-chemistry.org and various derivatives of p-benzoquinone, academicjournals.orgresearchgate.netresearchgate.netgjpb.de there is no data on the specific molecule requested. Creating the article would require speculation and fabrication of data, which is contrary to the principles of scientific accuracy.
Therefore, no article content, data tables, or research findings can be provided for this compound.
Conclusions and Future Research Directions
Summary of Key Findings on 2-Azetidinyl-5-methyl-1,4-benzoquinone Chemistry and Mechanistic Biology
While direct experimental data on this compound is not extensively available in the current literature, a strong predictive framework for its properties can be constructed from the well-documented chemistry of aminobenzoquinones and azetidine (B1206935) derivatives.
Expected Chemical Characteristics: The molecule's chemistry is predicted to be dominated by the interplay between the electron-rich amino group (from the azetidine) and the electron-deficient benzoquinone ring. The nitrogen atom of the azetidine moiety donates electron density into the quinone system, which is expected to modulate its redox potential and electrophilicity compared to the parent 2-methyl-1,4-benzoquinone. The quinone itself is a classic Michael acceptor, prone to conjugate addition by nucleophiles. asianpubs.orgasianpubs.org The strained four-membered azetidine ring introduces the potential for unique ring-opening reactions under specific conditions, a reactivity pathway not present in analogues with unstrained amino groups. magtech.com.cnambeed.com
Predicted Mechanistic Biology: In a biological context, many quinone-containing compounds exert their effects through redox cycling, generating reactive oxygen species (ROS), or by acting as electrophilic alkylating agents that form covalent bonds with biological nucleophiles like cysteine residues in proteins or guanine (B1146940) in DNA. nih.gov The this compound scaffold could function as a bioreductive agent. It is hypothesized that enzymatic reduction to the corresponding hydroquinone (B1673460), followed by re-oxidation, could produce ROS. Alternatively, direct nucleophilic attack on the quinone ring by biomolecules remains a primary putative mechanism of action. The azetidine group may influence the compound's pharmacokinetic properties, such as cell permeability and metabolic stability, potentially offering a different biological profile than simpler aminoquinones. nih.gov
Unexplored Reactivity Pathways and Synthetic Challenges
The unique structural combination in this compound presents both challenges for its synthesis and opportunities for discovering novel reactivity.
Synthetic Challenges: The most direct synthetic route is the nucleophilic (Michael) addition of azetidine to 2-methyl-1,4-benzoquinone. asianpubs.org Key challenges in this synthesis include:
Regioselectivity: The addition of azetidine can potentially occur at the C3, C5, or C6 positions of the 2-methyl-1,4-benzoquinone ring. Controlling this regioselectivity is a significant hurdle.
Over-reaction: The initial mono-adduct is often more reactive than the starting quinone, leading to the formation of di-substituted products. researchgate.net
Product Stability: Aminobenzoquinones can be unstable, susceptible to polymerization or decomposition, necessitating careful optimization of reaction and purification conditions. nih.gov
Competing Reactions: 1,4-Benzoquinones can undergo complex reactions with amines, and the desired 2,5-disubstituted product is not always the sole outcome. researchgate.netnih.gov
A plausible synthetic approach involves the oxidation of a corresponding protected aminophenol derivative, which can offer better control over the final structure. nih.gov
Unexplored Reactivity:
Intramolecular Reactions: The proximity of the strained azetidine ring to the quinone system could facilitate novel intramolecular cyclization or rearrangement reactions, particularly under thermal or photochemical conditions.
Ring-Opening Chemistry: While azetidines are more stable than aziridines, their ring can be opened by nucleophiles, often requiring acid catalysis or conversion to a quaternary azetidinium salt. magtech.com.cnnih.gov The influence of the electron-withdrawing quinone moiety on the stability and reactivity of the attached azetidine ring is a key area for investigation.
Diels-Alder Reactions: Benzoquinones are effective dienophiles in Diels-Alder reactions. chemicalbook.comwikipedia.org The amino substituent is expected to influence the rate and selectivity of such cycloadditions, opening avenues for constructing complex polycyclic systems. nih.gov
Advanced Computational Modeling for Predictive Research
Computational chemistry offers powerful tools to predict the behavior of this compound and guide experimental work, saving significant time and resources. plos.orgresearchgate.net
Predictive Modeling Applications:
Reaction Energetics: Density Functional Theory (DFT) calculations can be used to model the proposed synthetic routes, predict the most likely regioisomer to form during the Michael addition, and evaluate the energy barriers for potential side reactions.
Physicochemical Properties: Key drug-like properties such as pKa, LogP, and aqueous solubility can be calculated. The pKa of the azetidine nitrogen is a critical parameter, as its protonation state influences both solubility and the likelihood of acid-mediated ring-opening. nih.gov
Biological Target Identification: Molecular docking simulations can be performed to screen the compound against libraries of protein structures (e.g., kinases, oxidoreductases) to generate hypotheses about its potential biological targets. Studies on related aminoquinolines have successfully used this approach to understand interactions with targets like heme. plos.orgresearchgate.net
Spectroscopic Prediction: Calculation of NMR and IR spectra can aid in the structural confirmation of synthetic products.
| Computational Method | Research Question | Predicted Outcome | Reference Concept |
|---|---|---|---|
| Density Functional Theory (DFT) | Determine the most stable regioisomer from azetidine addition to 2-methyl-1,4-benzoquinone. | Prediction of reaction thermodynamics and kinetics to guide synthesis. | Reaction mechanism analysis |
| Molecular Dynamics (MD) | Simulate the interaction of the compound with a lipid bilayer. | Insight into cell membrane permeability. | Pharmacokinetic modeling |
| Molecular Docking | Identify potential protein binding partners and modes of interaction. | Generation of hypotheses for biological activity and mechanism of action. | Target identification plos.orgnih.gov |
| QSAR Modeling | Correlate structural features of related azetidinyl quinones with biological activity. | Design of new analogues with improved potency or selectivity. | Structure-activity relationship nih.gov |
Opportunities for Azetidinyl Benzoquinones in Chemical Biology
The bifunctional nature of this compound makes it an attractive scaffold for the development of chemical probes to study biological systems. nih.govnih.gov
Potential as a Chemical Probe: A chemical probe is a small molecule used to study and manipulate a biological target, typically a protein. febs.org The azetidinyl benzoquinone scaffold could be developed into:
Covalent Probes: The electrophilic quinone can act as a "warhead" to form a permanent covalent bond with nucleophilic amino acid residues (e.g., Cys, Lys, His) in a protein's binding pocket. This can be used for activity-based protein profiling (ABPP) to identify new drug targets. nih.gov
Photoaffinity Probes: Modification of the scaffold with a photoreactive group could allow for light-induced crosslinking to interacting proteins, enabling the capture and identification of binding partners.
Scaffolds for Focused Libraries: The azetidine and quinone moieties can be systematically modified to create a library of related compounds. Screening this library could reveal structure-activity relationships (SAR) and lead to the development of highly potent and selective modulators of a specific biological target. rsc.org
Methodological Advancements in the Study of Azetidinyl Quinones
To fully explore the chemistry and biology of this compound class, advancements in both synthesis and analysis are required.
Advanced Synthesis: The development of novel catalytic systems for the regioselective synthesis of aminobenzoquinones would be a significant step forward. Flow chemistry could offer a method for safely handling potentially unstable intermediates and improving reaction yields and purity. jetir.org
High-Resolution Analysis: The unambiguous characterization of reaction products will require a suite of advanced analytical techniques. 2D-NMR spectroscopy will be essential for confirming the regiochemistry of substitution on the benzoquinone ring, while high-resolution mass spectrometry can confirm elemental composition.
Kinetic Studies: To understand the reactivity of this compound with biological nucleophiles, stopped-flow spectroscopic techniques could be employed to measure reaction rates on a millisecond timescale, providing crucial data for its potential as a covalent inhibitor. nih.gov
Chemoproteomics: To identify cellular targets, advanced chemoproteomic platforms, such as IsoTOP-ABPP (Isotope-Tagged Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling), could be used to map the covalent binding sites of the probe across the entire proteome.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Azetidinyl-5-methyl-1,4-benzoquinone, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or decarboxylation reactions. For example, substituting methoxy groups into a quinone scaffold using methanol as a nucleophile (as in 5-methoxy-1,4-benzoquinone derivatives) and reacting with bromoalkyl acids (e.g., 8-bromooctanoic acid) for side-chain modifications . Optimization involves adjusting stoichiometry, solvent polarity, and temperature. Characterization requires UV-Vis, FTIR, HPLC, and NMR spectroscopy to confirm purity and structural integrity .
Q. How should researchers characterize the stability of this compound in laboratory settings?
- Methodology : Monitor temporal stability using HPLC or UV-Vis spectroscopy to detect dimerization or decomposition. For quinones, spontaneous dimerization via peroxo bridges is common, so storage under inert atmospheres (e.g., argon) at low temperatures (-20°C) is advised. Kinetic studies under varying pH and light exposure can identify degradation pathways .
Q. What analytical techniques are critical for verifying the redox states of this quinone?
- Methodology : Cyclic voltammetry (CV) quantifies redox potentials, while UV-Vis spectroscopy tracks absorbance shifts between quinone (oxidized) and hydroquinone (reduced) states. NMR and ESR spectroscopy can identify radical intermediates during redox cycling .
Advanced Research Questions
Q. How can computational models predict the solvation free energy and redox potential of this compound?
- Methodology : Free Energy Perturbation (FEP) simulations in solvents like water, octanol, or hexane calculate partition coefficients and redox behavior. Software tools (e.g., VMD with ParseFEP plugin) analyze solvation dynamics, while density functional theory (DFT) models electronic properties . Validate predictions against experimental CV data .
Q. What mechanisms explain the compound’s role in radical-mediated reactions (e.g., hydroxyl radical generation)?
- Methodology : Investigate nucleophilic attack pathways using isotopic labeling (e.g., deuterated solvents) and radical trapping agents (e.g., DMPO for ESR). Evidence suggests quinones like tetrachlorobenzoquinone form hydroperoxyl intermediates that homolytically decompose to generate ·OH. LC-MS or GC-MS can identify transient intermediates .
Q. How do structural modifications (e.g., azetidinyl group) influence biological activity or toxicity?
- Methodology : Perform Quantitative Structure-Activity Relationship (QSAR) studies. Compare analogues (e.g., tert-butyl or methoxy substituents) using in vitro assays (e.g., HEK293 cell viability) and molecular docking to assess binding affinity to targets like oxidoreductases . Hansch analysis correlates logP values with cytotoxicity .
Q. What experimental strategies resolve contradictions in antioxidant vs. pro-oxidant activity data?
- Methodology : Differentiate redox states (quinone vs. hydroquinone) using controlled reduction with NaBH4 or enzymatic assays (e.g., NADPH-dependent reductases). Monitor lipid peroxidation in microsomal models and correlate with ROS detection (e.g., DCFH-DA fluorescence) . Redox cycling efficiency can be quantified via oxygen consumption assays .
Q. How does this compound interact with biological systems at the metabolic level?
- Methodology : Trace metabolic pathways using isotopic labeling (e.g., ¹⁴C-labeled quinone) and enzyme inhibition studies. For example, 1,2,4-benzenetriol dehydrogenase may catalyze its conversion to hydroquinone derivatives, while hydroxybenzoquinone reductase reverses this process . Metabolite profiling via LC-HRMS identifies phase I/II products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
